Chemical Properties and Synthetic Utility of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Chemical Properties and Synthetic Utility of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Executive Summary
3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS 64319-85-3), often referred to as 5-bromo-myosmine , is a critical heterocyclic intermediate in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it consists of a 3-bromopyridine moiety linked at the 5-position to a 1-pyrroline (cyclic imine) ring.
This molecule serves as the divergent point for two major classes of pharmacological agents:
-
Nicotinic Agonists: Precursor to 5-bromo-nornicotine and 5-bromo-nicotine via stereoselective or non-selective reduction.
-
Functionalized Ligands: The bromine handle allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille) to generate high-affinity ligands such as Altinicline (SIB-1508Y) .
Researchers must navigate its dual reactivity: the hydrolytic instability of the cyclic imine and the chemoselectivity required to functionalize the aryl bromide without compromising the pyrroline ring.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | Also known as 3-bromo-5-(1-pyrrolin-2-yl)pyridine |
| CAS Number | 64319-85-3 | |
| Molecular Formula | C₉H₉BrN₂ | |
| Molecular Weight | 225.09 g/mol | |
| Physical State | Pale yellow to beige solid | Hygroscopic; darkens upon oxidation |
| LogP | ~1.55 | Moderate lipophilicity |
| pKa (Calculated) | ~5.8 (Pyridine N), ~6.5 (Imine N) | Imine is slightly more basic; protonation activates hydrolysis |
| Solubility | Soluble in DCM, MeOH, EtOAc | Poorly soluble in water at neutral pH |
Structural Analysis[4]
-
Electronic Character: The pyridine ring is electron-deficient, deactivated by the bromine atom. The pyrroline ring contains a C=N bond conjugated with the pyridine, creating a "styrene-like" resonance but with nitrogen heteroatoms.
-
Imine Lability: The C=N bond is susceptible to nucleophilic attack (water) under acidic conditions, leading to ring opening (hydrolysis) to form the acyclic amino-ketone [4-amino-1-(5-bromo-3-pyridyl)butan-1-one].
Synthetic Routes & Methodology
The most robust synthesis involves a halogen-metal exchange followed by condensation with a pyrrolidone equivalent. This route avoids the harsh conditions of direct electrophilic aromatic substitution, which fails on the deactivated pyridine ring.
Protocol: Lithiation-Condensation Route
Reaction Overview:
-
Lithiation: 3,5-Dibromopyridine is mono-lithiated using n-butyllithium.
-
Acylation: The lithio-species attacks a protected lactam (e.g., N-vinyl-2-pyrrolidinone).
-
Cyclization: Acidic hydrolysis removes the protecting group and effects cyclodehydration.
Figure 1: Synthetic pathway via halogen-metal exchange.
Step-by-Step Procedure:
-
Reagents: 3,5-Dibromopyridine (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), N-vinyl-2-pyrrolidinone (1.2 eq), Dry Toluene/THF (4:1).
-
Lithiation: Cool the solution of 3,5-dibromopyridine in Toluene/THF to -78°C under Argon. Add n-BuLi dropwise over 30 minutes. Critical: Maintain temp < -70°C to prevent "halogen dance" or scrambling. Stir for 45 mins.
-
Addition: Add N-vinyl-2-pyrrolidinone dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Workup & Cyclization: Quench with 3M HCl (excess). Reflux the biphasic mixture for 2 hours (removes vinyl group and cyclizes).
-
Isolation: Cool, wash with ether (removes non-basic impurities). Basify aqueous layer to pH 10 with NaOH pellets. Extract with DCM (3x).[1][2] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (EtOAc/Hexanes + 1% Et₃N). Note: Triethylamine is essential to prevent silica-induced hydrolysis.
Chemical Reactivity & Transformations[6]
The utility of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine lies in its ability to be selectively modified at the bromine (cross-coupling) or the imine (reduction).
Reduction to 5-Bromo-nornicotine
The C=N imine bond can be reduced to the secondary amine (pyrrolidine).
-
Reagents: NaBH₄ in MeOH (racemic product) or asymmetric hydrogenation (chiral catalysts).
-
Mechanism: Hydride attack on the iminium ion.
-
Protocol: Dissolve substrate in MeOH at 0°C. Add NaBH₄ (2.0 eq) portion-wise. Stir 1h. Quench with dilute HCl, basify, extract.
-
Product: 3-bromo-5-(pyrrolidin-2-yl)pyridine (Key intermediate for Altinicline).
Reductive N-Methylation (Synthesis of 5-Bromo-nicotine)
-
Reagents: Formaldehyde (aq), NaCNBH₃, Acetic Acid, Acetonitrile.[2]
-
Outcome: Converts the imine directly to the N-methyl-pyrrolidine in a "one-pot" reductive amination sequence.
Palladium-Catalyzed Cross-Coupling
The C-Br bond allows for the introduction of alkynes, aryls, or biaryls.
-
Challenge: The basic imine/amine can poison Pd catalysts.
-
Strategy: It is often superior to reduce the imine to the pyrrolidine and Boc-protect it before coupling.
-
Application: Sonogashira coupling with trimethylsilylacetylene followed by deprotection yields Altinicline (3-ethynyl-5-(pyrrolidin-2-yl)pyridine).
Figure 2: Divergent reactivity profile of the 5-bromo-myosmine scaffold.
Applications in Drug Discovery[6]
nAChR Ligand Development
This molecule is the primary entry point for modifying the "pyridine" half of the nicotine scaffold while retaining the "pyrrolidine" pharmacophore.
-
Altinicline (SIB-1508Y): A nAChR agonist targeting α4β2 receptors for Parkinson's disease. Synthesis involves Sonogashira coupling of the bromo-intermediate.
-
PET Radiotracers: The bromine atom is replaced by Fluorine-18 (via stannane intermediates) or Carbon-11 (via methylation of the des-methyl precursor) to map nicotinic receptors in the brain.
Stability & Storage
-
Hydrolysis Risk: The imine hydrolyzes in moist air. Store under Argon/Nitrogen at -20°C.
-
Purification: Avoid acidic silica gel. Use Alumina (Basic) or silica pre-treated with 1-2% Triethylamine.
References
-
Leete, E. (1978). Synthesis of 3-bromo-5-(2-pyrrolidinyl)pyridine (5-bromo-nornicotine). Journal of Organic Chemistry, 43(11), 2122–2124. Link
-
Cosford, N. D., et al. (1996). (S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y): A novel anti-parkinsonian agent with selectivity for neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 39(16), 3235–3237. Link
-
Jacob, P. (1982). Resolution of racemic nornicotine. Journal of Organic Chemistry, 47(21), 4165–4167. Link
-
Wagner, F. F., & Comins, D. L. (2006). Recent advances in the synthesis of nicotine and its derivatives. Tetrahedron, 62(30), 6777-6835. Link
